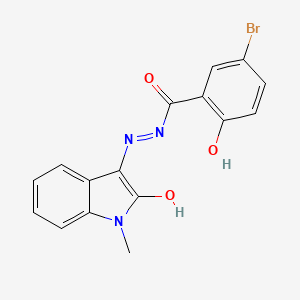![molecular formula C20H20Cl3NO5S B3452796 4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl butyrate](/img/structure/B3452796.png)
4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl butyrate
Vue d'ensemble
Description
4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl butyrate, also known as DCB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. DCB is a member of the class of compounds known as sulfonylureas, which are widely used as hypoglycemic agents in the treatment of diabetes mellitus. However, DCB has been found to have several other interesting properties that make it a promising candidate for further research.
Mécanisme D'action
4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl butyrate works by inhibiting the activity of PIM kinase, which is a serine/threonine kinase that is involved in the regulation of cell growth and survival. PIM kinase is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of PIM kinase activity, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl butyrate is its potency as an anti-tumor agent. This compound has been found to have activity against a wide range of cancer types, which makes it a promising candidate for further research. However, one of the limitations of this compound is its relatively low solubility, which may make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl butyrate. One area of research is the development of more potent and selective PIM kinase inhibitors based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound, including its effects on other signaling pathways involved in cancer cell growth and survival. Additionally, this compound may have potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases, which should be explored in future research.
Applications De Recherche Scientifique
4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl butyrate has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to have potent anti-tumor activity in several types of cancer, including breast cancer, lung cancer, and leukemia. This compound works by inhibiting the activity of a protein called PIM kinase, which is involved in the growth and survival of cancer cells.
Propriétés
IUPAC Name |
[4-[butanoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl3NO5S/c1-3-5-18(25)24(30(27,28)15-9-7-13(21)8-10-15)14-11-16(22)20(17(23)12-14)29-19(26)6-4-2/h7-12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRBCSZBMPWFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C(=C1)Cl)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B3452714.png)
![3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B3452719.png)
![4-(4-morpholinyl)-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B3452725.png)
![3-bromo-5-chloro-N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-hydroxybenzamide](/img/structure/B3452726.png)

![2-{3-[(anilinocarbonothioyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3452755.png)
![2-[3-(isonicotinoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B3452769.png)
![4-[(phenylsulfonyl)amino]-1-naphthyl benzoate](/img/structure/B3452781.png)
![2-{benzoyl[(4-methylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B3452789.png)
![2-{acetyl[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B3452798.png)
![4-[acetyl(2-naphthylsulfonyl)amino]phenyl acetate](/img/structure/B3452800.png)
![4-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate](/img/structure/B3452808.png)
![4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B3452820.png)
![4,4-dimethyl-5-(phenylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3452822.png)